molecular formula C12H17N5O B3026549 (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol CAS No. 1010086-67-5

(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol

Cat. No.: B3026549
CAS No.: 1010086-67-5
M. Wt: 247.30
InChI Key: FNEJMGNXGHLKON-UHFFFAOYSA-N
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Description

(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol is a synthetic organic compound that features a pyrazole and pyrazine ring system. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrazines often bind to receptors in the body and modulate their activity .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing methods for its synthesis. Pyrazine derivatives are a promising class of compounds in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introducing the tert-butyl group and other substituents onto the pyrazole ring.

    Formation of the pyrazine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the pyrazine ring, potentially leading to dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Dihydropyrazine derivatives.

    Substitution products: Various substituted pyrazole and pyrazine derivatives.

Scientific Research Applications

(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)ethanol: Similar structure with an ethanol group instead of methanol.

    (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyridin-2-yl)methanol: Similar structure with a pyridine ring instead of pyrazine.

Uniqueness

The uniqueness of (6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol lies in its specific substitution pattern and the presence of both pyrazole and pyrazine rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[6-[(2-tert-butylpyrazol-3-yl)amino]pyrazin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-12(2,3)17-11(4-5-14-17)16-10-7-13-6-9(8-18)15-10/h4-7,18H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEJMGNXGHLKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)NC2=NC(=CN=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731118
Record name {6-[(1-tert-Butyl-1H-pyrazol-5-yl)amino]pyrazin-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010086-67-5
Record name 6-[[1-(1,1-Dimethylethyl)-1H-pyrazol-5-yl]amino]-2-pyrazinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010086-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {6-[(1-tert-Butyl-1H-pyrazol-5-yl)amino]pyrazin-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 14.99 g of 6-((1-tert-butyl-1H-pyrazol-5-yl)amino)pyrazin-2-carbaldehyde in 235 ml of ethanol was added 2.31 g of sodium borohydride under cooling with ice, followed by stirring the reaction mixture for 1 hour. After slowly adding 61 ml of 1M hydrochloric acid to the reaction mixture under cooling with ice, ethanol was concentrated in vacuo. The obtained residue was diluted with water, and extracted with chloroform. The resulting chloroform solution was washed with brine, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated in vacuo. The obtained residue was purified by a silica gel column chromatography (eluent: chloroform to chloroform/methanol=20/1) to give the title compound as a brown solid.
Name
6-((1-tert-butyl-1H-pyrazol-5-yl)amino)pyrazin-2-carbaldehyde
Quantity
14.99 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
solvent
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol
Reactant of Route 2
(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol
Reactant of Route 3
(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol
Reactant of Route 4
(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol
Reactant of Route 5
(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol
Reactant of Route 6
(6-((1-(tert-Butyl)-1H-pyrazol-5-yl)amino)pyrazin-2-yl)methanol

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